molecular formula C18H22N6OS B2654486 N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide CAS No. 880267-87-8

N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide

Cat. No.: B2654486
CAS No.: 880267-87-8
M. Wt: 370.48
InChI Key: ZIFGNGHMXZHCAE-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide is a chemical compound serving as a valuable building block in advanced materials science and chemical research. Scientific literature highlights its utility in the study and engineering of soft matter systems . Its structural features have also been investigated in the context of developing novel extraction processes for specific metalloids, contributing to advancements in separation science . Furthermore, this compound has been referenced in studies concerning the dispersion of carbon nanomaterials, a critical step for their application in nanotechnology and electronics . With a predicted density of 1.32±0.1 g/cm³ and a predicted pKa of 11.35±0.20, it provides researchers with a specialized reagent for designing experiments and synthesizing new chemical entities . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-13-6-8-15(9-7-13)24-17(21-22-23-24)26-14(2)16(25)20-18(12-19)10-4-3-5-11-18/h6-9,14H,3-5,10-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFGNGHMXZHCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Cyanocyclohexyl Group: This step involves the reaction of cyclohexylamine with cyanogen bromide to form the cyanocyclohexyl group.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the cyanocyclohexyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, making it a valuable component in drug design. The compound may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique functional groups allow for the creation of polymers or other materials with tailored characteristics.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of the target, leading to various biological effects. The cyanocyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Impact of Structural Differences :

  • 4-Methylphenyl vs. The ethoxy group may improve membrane permeability but could increase metabolic oxidation risks.
  • In contrast, the isopropyl and phenyl groups in the analog may enhance hydrophobic interactions but reduce metabolic stability.

Heterocyclic Agrochemicals: Triazole Derivatives

lists triazole-based agrochemicals (e.g., metconazole, triticonazole) . While structurally distinct (triazole vs. tetrazole), these compounds highlight the importance of heterocycles in pesticidal activity. Triazoles typically inhibit ergosterol biosynthesis in fungi, whereas tetrazoles may target different pathways or act as stabilizers. The target compound’s tetrazole core could offer unique binding kinetics compared to triazoles, though direct functional comparisons are speculative without activity data.

Research Findings and Theoretical Implications

  • Metabolic Stability: The cyanocyclohexyl group may confer resistance to cytochrome P450-mediated metabolism, a theoretical advantage over the N-isopropyl-N-phenyl analog .
  • Solubility-Bioavailability Balance : The target compound’s methyl group likely improves water solubility relative to the ethoxy analog, which could enhance bioavailability in hydrophilic environments.
  • Agrochemical Potential: While triazoles dominate fungicide markets (), tetrazoles like the target compound might fill niche roles due to their distinct electronic and steric profiles.

Biological Activity

N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, mechanism of action, and biological activity, particularly in cancer research.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Tetrazole Ring : The tetrazole moiety can be synthesized from the corresponding nitrile using sodium azide in the presence of a catalyst.
  • Introduction of the Cyanocyclohexyl Group : This is achieved through a nucleophilic substitution reaction.
  • Final Coupling : The tetrazole derivative is coupled with the cyanocyclohexyl intermediate using a base like potassium carbonate in a polar aprotic solvent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring mimics certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to alterations in cellular pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Properties

This compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that compounds with similar structures have effectively inhibited Wnt-dependent transcription and reduced the growth of various cancer cell lines, including SW480 and HCT116 cells.

Compound Cell Line IC50 (μM) Mechanism
This compoundSW480TBDInhibition of Wnt signaling
N-(1-cyanocycloheptyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamideHCT1160.12Inhibition of β-Catenin

Case Studies

In a study focusing on related compounds, it was found that derivatives containing the tetrazole moiety significantly inhibited cell growth in colorectal cancer models. For instance, compound 25 demonstrated an IC50 value of 0.12 μM against HCT116 cells, indicating strong anticancer activity. These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

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